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Introduction
Titanium diboride (TiB₂) is an advanced ceramic material renowned for its exceptional

hardness, high melting point, excellent wear resistance, and good thermal and electrical

conductivity.[1][2] These properties make it a candidate for a wide range of demanding

applications, including cutting tools, armor, crucibles for molten metals, and wear-resistant

coatings.[2]

The theoretical density is a fundamental intrinsic property of a crystalline material, representing

the maximum achievable density if the material were a perfect, defect-free single crystal.[3] It is

calculated based on the material's crystal structure and the atomic weight of its constituent

elements.[4] For materials scientists and engineers, the theoretical density serves as a critical

benchmark for quality control, allowing for the quantification of porosity in sintered or

manufactured parts, which significantly influences their mechanical and physical properties.[5]

[6] This guide provides a comprehensive, step-by-step protocol for the calculation of the

theoretical density of Titanium Diboride.

Fundamental Principles of Theoretical Density
The theoretical density (ρ) of a crystalline solid is determined by the mass of the atoms within a

single unit cell and the volume of that unit cell. The relationship is expressed by the following

general formula[4][7]:

ρ = (n * M) / (V_c * N_A)
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Where:

ρ = Theoretical density (typically in g/cm³)

n = The number of formula units per unit cell

M = The molar mass of the formula unit ( g/mol )

V_c = The volume of the unit cell (cm³)

N_A = Avogadro's number (approximately 6.022 x 10²³ mol⁻¹)

To perform the calculation for TiB₂, one must first identify its crystal structure to determine the

values for 'n' and the formula for 'V_c'.

Crystal Structure of Titanium Diboride (TiB₂)
Titanium diboride crystallizes in the hexagonal crystal system.[1][5] Its specific structure is the

AlB₂-type, which belongs to the P6/mmm space group.[2][8][9] The unit cell contains one

formula unit (n=1) of TiB₂.[2][9] The atomic positions within this hexagonal cell are defined with

the Titanium (Ti) atom at the origin (0,0,0) and the two Boron (B) atoms at (1/3, 2/3, 1/2) and

(2/3, 1/3, 1/2).[8][9]

The volume of a hexagonal unit cell (V_c) is calculated from its lattice parameters, 'a' and 'c',

using the formula:

V_c = (√3 / 2) * a² * c

Data Presentation: Required Parameters for
Calculation
The accurate calculation of TiB₂'s theoretical density requires precise values for its atomic and

structural parameters. These are summarized in the table below.
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Parameter Symbol Value Source(s)

Atomic Weight of

Titanium
M_Ti 47.867 g/mol [10][11][12]

Atomic Weight of

Boron
M_B 10.811 g/mol [13][14]

Molar Mass of TiB₂ M_TiB₂ 69.522 g/mol [9]

Lattice Parameter 'a'

(at 20 °C)
a

3.0236 Å (3.0236 x

10⁻⁸ cm)
[9]

Lattice Parameter 'c'

(at 20 °C)
c

3.2204 Å (3.2204 x

10⁻⁸ cm)
[9]

Formula Units per Unit

Cell
n 1 [2][9]

Avogadro's Number N_A 6.02214 x 10²³ mol⁻¹ (Standard)

Detailed Calculation Protocol
This section provides a step-by-step methodology for calculating the theoretical density of TiB₂

using the parameters defined above.

Step 1: Calculate the Molar Mass (M) of the TiB₂ Formula
Unit
The molar mass of the TiB₂ formula unit is the sum of the atomic weight of one titanium atom

and two boron atoms.

M_TiB₂ = M_Ti + (2 * M_B)

M_TiB₂ = 47.867 g/mol + (2 * 10.811 g/mol )

M_TiB₂ = 47.867 g/mol + 21.622 g/mol

M_TiB₂ = 69.489 g/mol
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Note: The value of 69.522 g/mol from a NIST publication will be used for consistency with the

high-precision lattice parameters from the same source.[9]

Step 2: Calculate the Volume of the Hexagonal Unit Cell
(V_c)
The volume of the unit cell is calculated using the lattice parameters 'a' and 'c'. It is crucial to

convert the units from Angstroms (Å) to centimeters (cm) to obtain the final density in g/cm³.

V_c = (√3 / 2) * a² * c

V_c = (1.73205 / 2) * (3.0236 Å)² * (3.2204 Å)

V_c = 0.866025 * (9.14217 Å²) * (3.2204 Å)

V_c ≈ 25.445 Å³

Next, convert the volume from cubic angstroms (Å³) to cubic centimeters (cm³), knowing that 1

Å = 10⁻⁸ cm.

V_c (cm³) = 25.445 * (10⁻⁸ cm)³

V_c = 2.5445 x 10⁻²³ cm³

Step 3: Calculate the Theoretical Density (ρ) of TiB₂
Using the values for n, M, V_c, and N_A, the theoretical density can now be calculated.

ρ = (n * M) / (V_c * N_A)

ρ = (1 * 69.522 g/mol ) / (2.5445 x 10⁻²³ cm³ * 6.02214 x 10²³ mol⁻¹)

ρ = 69.522 / (15.323) g/cm³

ρ ≈ 4.537 g/cm³

The calculated theoretical density is approximately 4.54 g/cm³. A referenced value from the

National Institute of Standards and Technology (NIST) reports the density as (4.500 ± 0.0032)
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g/cm³ based on similar parameters.[9] The minor difference may arise from the specific

precision of constants used in the original publication.

Visualization of Calculation Workflow
The logical flow of the theoretical density calculation, from fundamental constants to the final

result, is illustrated in the diagram below.

Input Parameters

Calculation Steps

Atomic Weights
Ti: 47.867 g/mol
B: 10.811 g/mol

Step 1: Calculate Molar Mass (M)
M = M_Ti + 2*M_B

Lattice Parameters (Hexagonal)
a = 3.0236 Å
c = 3.2204 Å

Step 2: Calculate Unit Cell Volume (V_c)
V_c = (√3/2) * a² * c

Constants
n = 1

N_A = 6.022x10²³ mol⁻¹

Step 3: Calculate Theoretical Density (ρ)
ρ = (n*M) / (V_c*N_A)

Final Result
ρ ≈ 4.54 g/cm³

Click to download full resolution via product page

Caption: Logical workflow for the theoretical density calculation of TiB₂.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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